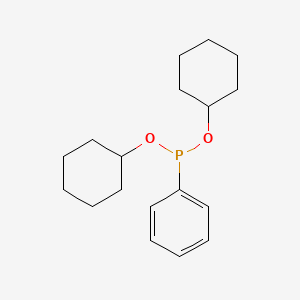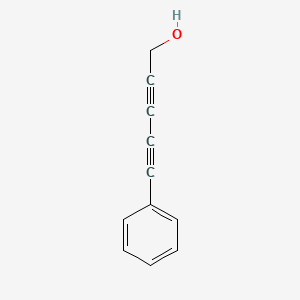
5-Phenylpenta-2,4-diyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpenta-2,4-diyn-1-ol is an organic compound characterized by the presence of a phenyl group attached to a penta-2,4-diyn-1-ol backbone. This compound is notable for its unique structure, which includes two triple bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-diyn-1-ol typically involves the reaction of phenylacetylene with propargyl alcohol under specific conditions. One common method includes the use of copper(I) chloride (CuCl) as a catalyst and triethylamine (Et3N) as a base. The reaction is carried out at elevated temperatures, around 60°C, in the presence of air for about 10 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as flash chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenylpenta-2,4-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Phenylpenta-2,4-diyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 5-Phenylpenta-2,4-diyn-1-ol involves its interaction with various molecular targets. The compound’s triple bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
- 1-Phenylpenta-1,4-diyn-3-ol
- 1,4-Diphenylbuta-1,3-diyne
- 1,4-Bis(p-methoxyphenyl)buta-1,3-diyne
Uniqueness: 5-Phenylpenta-2,4-diyn-1-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group, which provides distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
Número CAS |
30353-46-9 |
|---|---|
Fórmula molecular |
C11H8O |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5-phenylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C11H8O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,10H2 |
Clave InChI |
SRVFKAOSEFBVKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


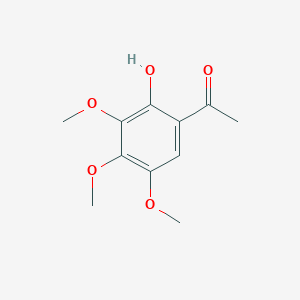
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
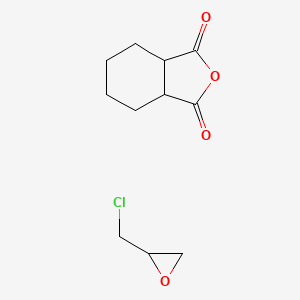
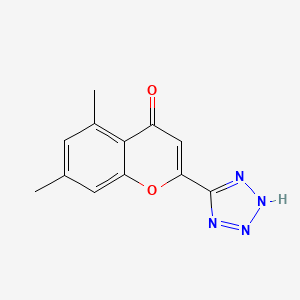
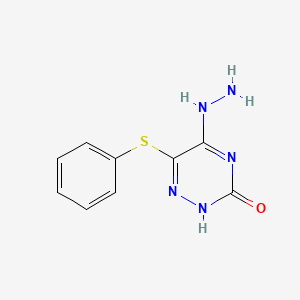
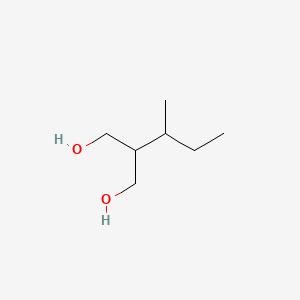
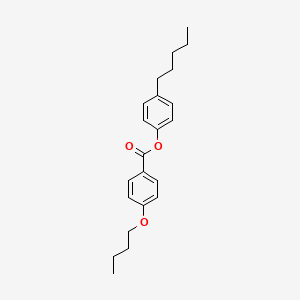

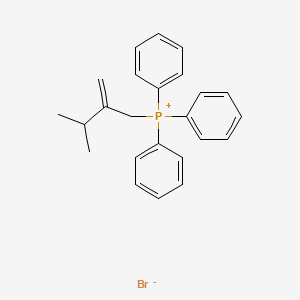
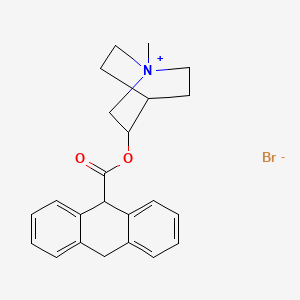

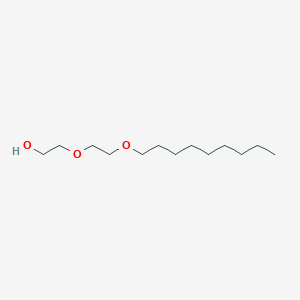
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
